A Technical Guide to the Synthesis and Characterization of 3-Methylquinoxaline-2-thiol
A Technical Guide to the Synthesis and Characterization of 3-Methylquinoxaline-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 3-methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, serving as crucial scaffolds in the development of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] Notably, derivatives of 3-methylquinoxaline-2-thiol have been investigated as potential VEGFR-2 inhibitors, highlighting their relevance in oncology research.[3][4]
This guide details the synthetic pathway, experimental protocols, and comprehensive characterization data for 3-methylquinoxaline-2-thiol.
Synthesis of 3-Methylquinoxaline-2-thiol
The synthesis of 3-methylquinoxaline-2-thiol is typically achieved through a two-step process. The first step involves the classic condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.[5][6] Specifically, o-phenylenediamine is reacted with a pyruvate source (e.g., sodium pyruvate or ethyl pyruvate) to yield 3-methylquinoxalin-2(1H)-one.[3][7] The second step is a thionation reaction, where the carbonyl group of the intermediate is converted to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide (P₂S₅).[3][8]
Experimental Protocols
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Intermediate 3)
This procedure is based on established methods for quinoxaline synthesis.[3][7]
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Dissolve Reactants: Dissolve o-phenylenediamine (0.10 mol) in a suitable solvent such as n-butanol (300 mL), warming the mixture if necessary.
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Prepare Pyruvate Solution: In a separate flask, dissolve sodium pyruvate (0.10 mol) or ethyl pyruvate (0.10 mol) in the same solvent (100 mL).[3][7]
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Reaction: Add the pyruvate solution to the o-phenylenediamine solution with constant stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for a specified time, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid product by filtration.
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Purification: Wash the crude product with a cold solvent (e.g., ethanol) and dry to obtain 3-methylquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 3-methylquinoxaline-2-thiol (Final Product 5)
This thionation step is adapted from literature procedures.[3][8]
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Reaction Setup: In a round-bottom flask, suspend the 3-methylquinoxalin-2(1H)-one (Intermediate 3) obtained from Step 1 in dry pyridine.
-
Add Thionating Agent: Add phosphorus pentasulfide (P₂S₅) portion-wise to the suspension. An exothermic reaction may occur.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water.
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Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl), which typically causes the product to precipitate.[3]
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Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any remaining pyridine and salts, and then dry. The crude 3-methylquinoxaline-2-thiol can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization of 3-Methylquinoxaline-2-thiol
The structural confirmation and purity assessment of the synthesized 3-methylquinoxaline-2-thiol are performed using various analytical techniques. The expected molecular formula is C₉H₈N₂S with a molecular weight of 176.24 g/mol .[9][10]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | [9] |
| Molecular Weight | 176.24 g/mol | [10] |
| CAS Number | 58773-29-8 | [9][10] |
| Appearance | Typically a solid powder | N/A |
| Melting Point | Data for derivatives are reported; e.g., a derivative has a melting point of 294–297 °C. The exact mp for the thiol should be determined experimentally. | [3] |
Spectroscopic Data
While detailed spectroscopic data for many final derivatives of 3-methylquinoxaline-2-thiol are published, the specific data for the parent thiol is less commonly reported in detail within overview articles.[3] For illustrative purposes, the characterization data for the closely related precursor, 3-methylquinoxalin-2(1H)-one, is provided below as a reference point for the core quinoxaline structure.
Table 2: Spectroscopic Data for the Precursor 3-Methylquinoxalin-2(1H)-one
| Technique | Observed Peaks / Signals (δ ppm or ν cm⁻¹) | Reference |
|---|---|---|
| FT-IR (KBr, cm⁻¹) | ~3462 (N-H str.), ~3103 (C-H sp² str.), ~2866 (C-H sp³ str.), ~1690 (C=O str.), ~1660 (C=N str.), ~1602 (C=C aromatic str.), ~1568 (N-H bend) | [11] |
| ¹H NMR (DMSO-d₆, ppm) | ~10.66 (s, 1H, NH), ~8.27 (d, 1H, Ar-H), ~7.47 (t, 1H, Ar-H), ~7.31 (t, 1H, Ar-H), ~7.09 (d, 1H, Ar-H), ~2.07 (s, 3H, CH₃) | [11] |
| ¹³C NMR (DMSO-d₆, ppm) | Signals typically observed around 155, 133, 130, 129, 125, 115 (aromatic/heterocyclic carbons), and 21 (methyl carbon). | [11] |
| Mass Spec (MS) | The molecular ion peak (M⁺) for C₉H₈N₂O would be at m/z 160. |[12] |
For 3-methylquinoxaline-2-thiol, one would expect the C=O stretch in the IR spectrum to be absent and a C=S stretch to appear. In the ¹³C NMR, the signal for the C=O carbon would shift to a downfield position characteristic of a C=S carbon. A peak corresponding to an S-H proton might be observed in the ¹H NMR spectrum, although quinoxaline-2-thiol exists in tautomeric equilibrium with quinoxaline-2(1H)-thione.
Standard Characterization Workflow
The general workflow for characterizing a newly synthesized compound like 3-methylquinoxaline-2-thiol involves purification followed by a series of analytical methods to confirm its structure and purity.
Relevance in Drug Development: Targeting Signaling Pathways
3-Methylquinoxaline-2-thiol serves as a key intermediate for compounds designed to act as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][13] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark that facilitates tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival is blocked, thereby impeding tumor vascularization.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. longdom.org [longdom.org]
- 12. 3-Methylquinoxalin-2-ol | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
